O-Desmethyl Venlafaxine Dimer
Description
Contextualization within Venlafaxine (B1195380) and O-Desmethyl Venlafaxine Chemical Landscapes
Venlafaxine is a widely prescribed antidepressant that works by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain. A major active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which also contributes to the drug's therapeutic effects. During the synthesis and storage of venlafaxine and ODV, various related substances and impurities can form. google.com The O-Desmethyl Venlafaxine Dimer is one such process-related impurity that can arise. google.com Its formation is a critical consideration for pharmaceutical manufacturers, who must control impurity levels to meet stringent regulatory standards.
Nomenclature and Structural Variants of O-Desmethyl Venlafaxine Dimers
The term "this compound" can refer to more than one structurally distinct molecule. The specific nature of the linkage between the two O-desmethylvenlafaxine monomer units defines the variant.
The this compound, also referred to as ODV-Dimer, is chemically known as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol. smolecule.com Another systematic name for this compound is 2,2'-methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol]. pharmaffiliates.com This structure consists of two O-desmethylvenlafaxine molecules linked by a methylene (B1212753) bridge between their phenolic rings.
A second variant is the O-Desmethyl Venlafaxine N-Dimer (ODV-N-Dimer). Its chemical name is 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)-2-(((2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)(methyl)amino)methyl)phenol. cleanchemlab.comsynzeal.com In this case, the linkage occurs through a nitrogen atom, forming a different dimeric structure.
Table 1: Chemical and Molecular Data for ODV-Dimer and ODV-N-Dimer
| Feature | This compound (ODV-Dimer) | O-Desmethyl Venlafaxine N-Dimer (ODV-N-Dimer) |
|---|---|---|
| CAS Number | 1187545-62-5 smolecule.compharmaffiliates.comchemicalbook.comsimsonpharma.com | 1187545-61-4 cleanchemlab.comsynzeal.comlgcstandards.com |
| Molecular Formula | C33H50N2O4 smolecule.comchemicalbook.comsimsonpharma.com | C32H48N2O4 cleanchemlab.comlgcstandards.comcymitquimica.com |
| Molecular Weight | 538.773 g/mol smolecule.com | 524.77 g/mol cymitquimica.com |
| IUPAC Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol smolecule.com | 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)-2-(((2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)(methyl)amino)methyl)phenol cleanchemlab.comsynzeal.com |
Significance of this compound as a Chemical Impurity and Degradant in Research and Development
The presence of ODV-Dimer and its variants is a significant concern in pharmaceutical manufacturing. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require strict control over impurities in active pharmaceutical ingredients. google.com Therefore, understanding the formation, identification, and control of these dimers is crucial.
Research has focused on developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities. google.comresearchgate.net Studies have shown that these dimers can be present in O-desmethylvenlafaxine, and methods for their removal have been developed. google.com For instance, recrystallization from specific solvents can be employed to reduce the levels of ODV-Dimer and ODV-N-Dimer to acceptable limits, typically below 0.15% or even 0.1% area by HPLC. google.com
The ODV-Dimer and ODV-N-Dimer are also valuable as reference standards for analytical method development and validation. smolecule.comcleanchemlab.comsynzeal.com By having pure samples of these impurities, analytical chemists can accurately identify and quantify their presence in batches of the API, ensuring the quality and consistency of the final drug product. cleanchemlab.comgoogle.com The study of such degradation products is a key aspect of stability testing for pharmaceuticals. ijrpc.comrsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYPDCBRZOERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657978 | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187545-62-5 | |
| Record name | 2,2′-Methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187545-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of O Desmethyl Venlafaxine Dimer Formation
Chemical Pathways Leading to Dimerization of O-Desmethyl Venlafaxine (B1195380)
The dimerization of O-desmethyl venlafaxine can occur through several chemical pathways, primarily involving self-condensation reactions and oxidative processes. These pathways are influenced by the presence of certain reagents and environmental conditions.
One of the primary routes for the formation of the O-Desmethyl Venlafaxine Dimer is through self-condensation, often facilitated by the presence of aldehydes, such as formaldehyde (B43269). cdnsciencepub.comnewdrugapprovals.org This reaction is analogous to the formation of bisphenols, where two phenol (B47542) molecules are linked by a methylene (B1212753) bridge derived from formaldehyde. google.comgoogle.com
In the context of O-desmethylvenlafaxine synthesis, residual formaldehyde from preceding steps can react with two molecules of O-desmethyl venlafaxine. google.comresearchgate.net The reaction is typically acid-catalyzed and involves the electrophilic substitution of the activated aromatic ring of the phenol group in O-desmethyl venlafaxine by the protonated formaldehyde. preprints.org The resulting hydroxymethyl derivative then reacts with a second molecule of O-desmethyl venlafaxine to form the dimer, specifically the 2,2'-methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol], also known as ODV-Dimer. google.comgoogle.com Patents have identified this dimer, along with a related impurity, ODV-N-Dimer, as potential byproducts in the synthesis of O-desmethylvenlafaxine. google.comgoogle.comsynzeal.com
Given its phenolic structure, O-desmethyl venlafaxine is susceptible to oxidative dimerization. This process involves the coupling of two O-desmethyl venlafaxine molecules through the formation of a new carbon-carbon or carbon-oxygen bond, initiated by an oxidative agent. rsc.orgresearchgate.netnih.govscirp.org The mechanism proceeds through the formation of a phenoxy radical intermediate. nih.gov
Oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can abstract a hydrogen atom from the phenolic hydroxyl group of O-desmethyl venlafaxine, generating a resonance-stabilized phenoxy radical. nih.govdrugbank.com Two of these radicals can then couple to form the dimer. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the steric and electronic properties of the molecule and the reaction conditions. scirp.org Forced degradation studies have shown that desvenlafaxine (B1082) is susceptible to oxidative stress, leading to the formation of various degradation products, which can include dimers. banglajol.inforesearchgate.net
Influence of Reaction and Storage Conditions on Dimer Formation
The rate and extent of this compound formation are significantly influenced by various environmental factors, including temperature, pH, the presence of specific solvents and reagents, and exposure to light.
Temperature plays a crucial role in the kinetics of dimerization. Elevated temperatures generally increase the rate of chemical reactions, including both self-condensation and oxidative dimerization. scirp.org For instance, the synthesis of O-desmethylvenlafaxine via demethylation of venlafaxine is often carried out at high temperatures, which can promote the formation of impurities. google.com
The pH of the solution is another critical factor. The reactivity of the phenolic group is highly pH-dependent. nih.gov In acidic conditions, the condensation reaction with formaldehyde is catalyzed. preprints.org Conversely, under alkaline conditions, the formation of the phenoxide ion increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation. nih.gov However, some studies on the degradation of desvenlafaxine have shown significant degradation under both acidic and basic conditions, suggesting that dimer formation can occur across a range of pH values. banglajol.inforesearchgate.net For example, one study found that the degradation rate of venlafaxine, the precursor to desvenlafaxine, increases with increasing pH. rsc.org
Table 1: Effect of pH on the Degradation of Venlafaxine
| pH | Degradation Rate Constant (d⁻¹) | Half-life (d) |
|---|---|---|
| 2 | 0.024 | 28.5 |
| 4 | 0.025 | 27.8 |
| 7 | 0.028 | 24.5 |
| 10 | 0.045 | 15.3 |
| 12 | 0.122 | 5.7 |
This table is based on data from a study on the degradation of venlafaxine and illustrates the general trend of increased degradation with higher pH. rsc.org
The choice of solvents and the presence of certain reagents can significantly influence the formation of the this compound. Solvents can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby altering reaction rates and pathways. rsc.orgnih.gov For instance, in oxidative coupling reactions of phenols, the polarity of the solvent can be a determining factor in the reaction's selectivity. nih.gov
The presence of specific reagents is also critical. As previously mentioned, formaldehyde is a key reagent in the self-condensation pathway. cdnsciencepub.comnewdrugapprovals.org The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), is a prerequisite for oxidative dimerization. drugbank.combanglajol.info Forced degradation studies on desvenlafaxine have demonstrated significant degradation in the presence of H₂O₂. banglajol.inforesearchgate.net
Table 2: Forced Degradation of Desvenlafaxine Under Various Conditions
| Condition | Time | Temperature | % Degradation |
|---|---|---|---|
| 0.5 N HCl | 2 hours | 70°C | 18.65% |
| 1.0 N NaOH | 12 hours | 70°C | 11.01% |
| 3% H₂O₂ | 2 hours | 50°C | 17.05% |
This table summarizes findings from a stability-indicating study on desvenlafaxine, showing its lability under hydrolytic and oxidative stress. banglajol.info
Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of phenolic compounds, potentially leading to dimerization. gdut.edu.cnnih.gov The absorption of UV light can excite the phenol molecule to a higher energy state, leading to the formation of a phenoxy radical. google.comufg.br These radicals can then undergo coupling reactions similar to those in chemical oxidation.
Studies on the photodegradation of venlafaxine and other antidepressants have shown that they can be degraded by UV radiation. gdut.edu.cnnih.gov While some studies on desvenlafaxine have reported it to be relatively stable under photolytic conditions, the potential for photodegradation and subsequent dimerization, especially over extended periods or in the presence of photosensitizers, cannot be entirely ruled out. banglajol.info One study on the UV/H₂O₂ degradation of venlafaxine and desvenlafaxine identified several transformation products, indicating that photolytic pathways can be complex. nih.gov
Synthetic Methodologies and Formation Characterization of O Desmethyl Venlafaxine Dimer
Targeted Synthesis Approaches for O-Desmethyl Venlafaxine (B1195380) Dimer Reference Standards
The availability of highly purified analytical reference standards is crucial for the quality control of pharmaceutical products. The O-Desmethyl Venlafaxine Dimer (ODV-Dimer), an impurity formed during the synthesis of O-Desmethylvenlafaxine (ODV), must be accurately identified and quantified. google.comgoogle.com This necessitates the preparation of the isolated dimer to serve as a reference marker. google.com
Controlled Chemical Dimerization Techniques
While the ODV-Dimer is typically an unwanted by-product, its preparation as a reference standard requires controlled, albeit non-targeted, synthetic approaches. The primary method for generating the dimer involves leveraging the same reaction conditions that lead to its formation during the synthesis of the monomer, O-Desmethylvenlafaxine.
One of the key synthetic routes to O-Desmethylvenlafaxine involves the reductive amination of a precursor, tridesmethyl venlafaxine, utilizing a formaldehyde (B43269) source. google.comgoogle.com Formaldehyde can react with the phenolic rings of two O-Desmethylvenlafaxine molecules, creating a methylene (B1212753) bridge that links them. This reaction results in the formation of 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol, the compound known as ODV-Dimer. google.comnih.gov Therefore, the "synthesis" of the dimer standard is intrinsically linked to the synthesis of the main compound, where reaction conditions are not optimized to prevent its formation.
Isolation and Purification Strategies for Synthesized Dimers
Once a batch of O-Desmethylvenlafaxine containing the dimer impurity is produced, the focus shifts to isolating the dimer in a highly purified form. google.com The primary technique employed for this purpose is column chromatography. google.com
A patented process describes the use of silica (B1680970) gel column chromatography to separate the ODV-Dimer from the bulk O-Desmethylvenlafaxine product. google.com The specific conditions for this separation are detailed in the table below.
Table 1: Chromatographic Conditions for ODV-Dimer Isolation
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane (B109758) (CH2Cl2) |
| Methanol (B129727) (MeOH) | |
| Ammonium (B1175870) Hydroxide (NH4OH) | |
| Eluent Ratio | CH2Cl2:MeOH:NH4OH (19:1:0.2) |
Data sourced from patent information describing the isolation process for ODV-Dimer. google.com
This chromatographic method allows for the elution and collection of the dimer. An alternative described method involves separation using High-Performance Liquid Chromatography (HPLC), followed by drying the collected fraction to yield the isolated impurity. google.com The goal of these purification strategies is to produce a reference standard of ODV-Dimer with the content of O-desmethylvenlafaxine being less than 0.2% as measured by HPLC area. google.comfrontiersin.org
Occurrence as By-products in O-Desmethyl Venlafaxine Synthesis and Purification
The formation of impurities is a common challenge in the industrial-scale production of active pharmaceutical ingredients. google.com In the case of O-Desmethylvenlafaxine, the ODV-Dimer and a related impurity, ODV-N-Dimer, are known process-related impurities that must be controlled to ensure the final product's purity. google.comgoogle.com
Identification of Dimer Formation During O-Demethylation Processes
The synthesis of O-Desmethylvenlafaxine often starts from Venlafaxine, which undergoes an O-demethylation reaction. google.comwipo.intgoogle.com This chemical step, which removes a methyl group from the phenolic oxygen, is a critical stage where impurities can be generated. Various reagents, such as sodium dodecanethiolate in polyethylene (B3416737) glycol or 3-mercaptopropionic acid, are used to effect this transformation. google.comresearchgate.net The reaction conditions, which can include elevated temperatures, may promote side reactions leading to the formation of the ODV-Dimer. google.com The presence of the dimer in the crude product post-demethylation necessitates subsequent purification steps to meet pharmaceutical quality standards. google.com
Analysis of Dimer Generation During Subsequent Derivatization Steps
A significant pathway for the formation of the ODV-Dimer is during the N,N-methylation of tridesmethyl venlafaxine. google.com This synthetic step commonly uses formaldehyde as a methylating source in a reductive amination reaction. google.comgoogle.com The electrophilic nature of formaldehyde allows it to facilitate the coupling of two phenol-containing molecules, which are precursors to or are O-Desmethylvenlafaxine itself. This reaction forms a stable methylene bridge at the ortho position to the hydroxyl group on each aromatic ring, yielding the dimeric structure. nih.gov
The presence of the ODV-Dimer is typically monitored using HPLC. google.comgoogle.com Regulatory guidance for active pharmaceutical ingredients necessitates strict control over such impurities. google.com To reduce the level of the ODV-Dimer, purification techniques such as recrystallization are employed. Re-crystallizing the crude O-Desmethylvenlafaxine product from a solvent like isopropanol (B130326) is an effective method to purge the dimer. google.comgoogle.com The process is optimized to ensure the final O-Desmethylvenlafaxine product contains minimal levels of the dimer impurity, as specified in the following table.
Table 2: Acceptance Criteria for ODV-Dimer Impurity in O-Desmethylvenlafaxine
| Product | Impurity | Acceptance Limit (by HPLC Area) |
|---|---|---|
| O-Desmethylvenlafaxine | ODV-Dimer | < 0.2% |
| O-Desmethylvenlafaxine | ODV-Dimer | < 0.15% (Preferred) |
| O-Desmethylvenlafaxine | ODV-Dimer | < 0.1% (More Preferred) |
Data sourced from patent specifications outlining purity requirements. google.comgoogle.com
Advanced Analytical Characterization of O Desmethyl Venlafaxine Dimer
Chromatographic Techniques for Detection, Separation, and Quantification
Chromatographic methods are fundamental in the analysis of pharmaceutical impurities, providing the necessary tools for their detection, separation, and quantification. A range of these techniques is utilized to profile the O-Desmethyl Venlafaxine (B1195380) Dimer.
High-Performance Liquid Chromatography (HPLC) Methodologies for Dimer Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of O-Desmethyl Venlafaxine and its impurities. nih.govresearchgate.net Isocratic reversed-phase HPLC methods are commonly developed to separate the parent compound from its related substances, including the O-Desmethyl Venlafaxine Dimer. nih.gov These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. nih.govnih.gov Detection is typically achieved using a UV detector. nih.gov
The FDA mandates that Active Pharmaceutical Ingredients (APIs) be as free of impurities as possible to ensure clinical safety. google.com HPLC is a key analytical tool used to assess the purity of O-Desmethyl Venlafaxine. google.com Regulatory guidelines often specify limits for impurities, with O-Desmethyl Venlafaxine succinate (B1194679) preferably containing less than 0.15% area by HPLC of the dimer impurity. google.comgoogle.com The this compound can be isolated, for instance, by elution from an HPLC column, and this isolated dimer can then serve as a reference standard for both qualitative and quantitative analysis. google.comgoogle.comgoogle.com
A typical HPLC method for the analysis of venlafaxine and O-desmethylvenlafaxine might involve the following parameters:
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile/Buffer (30/70, v/v) |
| Flow Rate | 1.5 ml/min |
| Temperature | 60°C |
| Detection (Excitation/Emission) | 227/300 nm |
| This table is based on data from a study describing an isocratic reversed-phase liquid chromatographic method. nih.gov |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For highly sensitive and selective analysis, particularly at trace levels, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov This technique offers significant advantages in terms of speed and sensitivity over conventional HPLC methods. nih.gov
A UHPLC-MS/MS method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine has been developed and validated. nih.gov This method typically involves a simple extraction step from the sample matrix, followed by separation on a C18 column. nih.gov The detection is performed using a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity and allows for the quantification of analytes at very low concentrations. nih.gov The retention times for O-Desmethyl Venlafaxine and venlafaxine are rapid, often under 1.5 minutes. nih.gov
Key parameters of a validated UHPLC-MS/MS method are summarized below:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 |
| Mobile Phase | 10 mmol/L ammonium (B1175870) acetate (B1210297) and methanol (B129727) |
| Flow Rate | 0.30 mL/min |
| Detection | Triple-quadrupole tandem mass spectrometer with ESI source |
| LLOQ | 0.200 ng/mL for both venlafaxine and O-desmethylvenlafaxine |
| This table is based on data from a study that developed a rapid, selective, and sensitive UPLC-MS/MS method. nih.gov |
Gas Chromatography (GC) Applications for Volatile Derivatives
While liquid chromatography is more common for non-volatile compounds like the this compound, Gas Chromatography (GC) can be employed for its analysis, often after derivatization to increase volatility. GC-MS, which combines the separation power of GC with the identification capabilities of mass spectrometry, can be used for qualitative and quantitative analyses of venlafaxine and its metabolites in various biological samples. nih.gov For instance, (±)-O-Desmethyl venlafaxine-d6 (B1429546) is available as an internal standard for quantification by GC- or LC-MS. caymanchem.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of chemical compounds, including impurities like the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. google.com It is a crucial tool for the definitive structural assignment of the this compound.
Proton (¹H) NMR spectroscopy is particularly informative, providing data on the number of different types of protons, their chemical environment, and their proximity to other protons within the molecule. The ¹H NMR spectrum of the this compound has been characterized, with specific chemical shifts (δ) indicating the presence of various protons in the structure. google.comgoogle.com
The following table presents the characteristic ¹H NMR signals for the this compound in a deuterated solvent:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6.81 | dd | Aromatic Protons |
| 6.72 | d | Aromatic Protons |
| 6.67 | s | Aromatic Protons |
| 3.72 | s | Methylene (B1212753) Protons |
| 3.67 | s | Methine Protons |
| 3.00 | m | Methylene Protons |
| 2.62 | s | N-Methyl Protons |
| 2.28 | m | Methylene Protons |
| 2.13 | s | N-Methyl Protons |
| 0.8-1.6 | m | Cyclohexyl Protons |
| This table is based on ¹H NMR data obtained in DMSO-d6. google.com |
These spectroscopic and chromatographic methods, when used in conjunction, provide a comprehensive analytical framework for the identification, quantification, and structural elucidation of the this compound, ensuring the quality and purity of the active pharmaceutical ingredient.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is an indispensable tool for determining the carbon framework of a molecule. For a complex structure like the this compound, ¹³C NMR provides specific chemical shifts for each unique carbon atom, allowing for the confirmation of the dimeric structure, including the critical methylene bridge that links the two O-desmethyl venlafaxine units.
The spectrum of the dimer is expected to show a complex pattern of signals corresponding to the aromatic carbons, the two cyclohexyl rings, the ethylamine (B1201723) side chains, and the methylene linker. The chemical shifts are influenced by the local electronic environment of each carbon atom. For instance, carbons bonded to electronegative oxygen and nitrogen atoms will appear at a lower field (higher ppm), while aliphatic carbons in the cyclohexyl rings will appear at a higher field (lower ppm). A patent document has disclosed characteristic ¹³C NMR signals for a related dimer impurity, providing insight into the expected values. googleapis.com The presence of a signal corresponding to the CH₂ bridging group is a key diagnostic feature that confirms the dimeric structure.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~157-162 |
| Aromatic C-C/C-H | ~114-132 |
| Cyclohexyl C-O (quaternary) | ~73 |
| Ethyl C-N | ~60 |
| N-Methyl (CH₃) | ~45 |
| Ethyl CH₂ | ~52 |
| Cyclohexyl CH₂ | ~21-37 |
| Methylene Bridge (Ar-CH₂-Ar) | ~30-40 |
Note: These are approximate values and can vary based on the solvent and experimental conditions. The data is interpreted based on known chemical shift ranges and published data for related structures. googleapis.comrsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary to assemble the complete molecular structure of complex molecules like the this compound. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org For the this compound, COSY would be used to trace the proton networks within the ethyl side chains and the cyclohexyl rings, confirming their individual structures.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlations). libretexts.orguvic.ca This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, high-molecular-weight compounds like the this compound. nih.gov In ESI-MS, the sample is ionized directly from solution, typically producing protonated molecules [M+H]⁺ with minimal fragmentation. For the this compound (molecular formula C₃₃H₅₀N₂O₄), the expected protonated molecular ion would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton. nih.govnih.gov
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is another common ionization source used in conjunction with liquid chromatography. While also a "soft" technique, APCI is generally more suitable for less polar compounds than ESI. google.com It involves gas-phase ion-molecule reactions and can sometimes induce more in-source fragmentation than ESI. Analysis of the dimer by APCI-MS would also be expected to show the protonated molecular ion [M+H]⁺, but may reveal different or more intense fragment ions compared to ESI, providing complementary structural data.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity. rsc.org For the this compound, HRMS is used to confirm the molecular formula C₃₃H₅₀N₂O₄, distinguishing it from other potential impurities with similar nominal masses. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₅₀N₂O₄ | nih.gov |
| Calculated Monoisotopic Mass | 538.377058 Da | nih.gov |
| Observed [M+H]⁺ | ~539.3843 Da | googleapis.com |
Note: The observed mass is for the protonated molecule and would be compared against the calculated exact mass for C₃₃H₅₁N₂O₄⁺.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. nih.govresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For the this compound, the protonated molecular ion ([M+H]⁺, m/z ≈ 539.4) would be selected as the precursor. The fragmentation would likely involve cleavage at the weakest bonds. Key fragmentation pathways would include:
Cleavage of the benzylic C-C bond: Scission of the bond connecting the methylene bridge to one of the aromatic rings.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the dimethylaminoethyl side chain, a common pathway for amines, leading to a characteristic fragment. libretexts.org
Loss of functional groups: Neutral loss of water (H₂O) from the cyclohexanol (B46403) moieties.
By analyzing the resulting product ions and comparing them to the known fragmentation patterns of O-desmethyl venlafaxine itself, a detailed fragmentation pathway for the dimer can be proposed, further solidifying its structural identification. researchgate.netdeepdyve.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing detailed information about the functional groups present. By analyzing the interaction of infrared radiation or laser light with the molecular bonds of this compound, a distinct vibrational fingerprint can be obtained.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of these absorption frequencies, which correspond to the molecule's functional groups. For this compound, which has the chemical name 2,2'-methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol], the key functional groups include hydroxyl (O-H), tertiary amine (C-N), and substituted phenol (B47542) moieties. nih.govsynthinkchemicals.com
The IR spectrum of the dimer is characterized by several key absorption bands. The presence of both phenolic and tertiary alcohol groups results in a broad O-H stretching band. The aromatic rings give rise to characteristic C=C stretching and C-H bending vibrations. While a specific spectrum for the dimer is not publicly available, the expected absorption regions can be predicted based on its structure and data from related compounds like venlafaxine. researchgate.netvscht.czspectroscopyonline.com
Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound This table is generated based on characteristic functional group frequencies and data from related molecules.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic and Alcoholic -OH (H-bonded) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (cyclohexyl, methyl) |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | C-H Bend | Aliphatic C-H |
| 1320 - 1210 | C-O Stretch | Phenol, Alcohol |
| 1200 - 1050 | C-N Stretch | Tertiary Amine |
| ~900 (broad) | O-H Bend | Phenol, Alcohol (Out-of-plane) |
Data sourced from general IR correlation tables and spectroscopic data of related compounds. researchgate.netvscht.czspectroscopyonline.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the aromatic and aliphatic skeletal structures of the this compound. spiedigitallibrary.orgresearchgate.net
The Raman spectrum of the dimer would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the cyclohexyl rings. While specific experimental data for the dimer is scarce, analysis of venlafaxine and its polymorphs has demonstrated the utility of Raman spectroscopy in distinguishing subtle structural differences. researchgate.net The main Raman shifts for the dimer can be inferred from its constituent parts.
Table 2: Predicted Raman Spectroscopy Peak Assignments for this compound This table is generated based on characteristic functional group shifts and data from related molecules.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3050 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| 1620 - 1580 | Ring Breathing | Aromatic C=C |
| ~1280 | C-O Stretch | Phenolic C-O |
| ~1000 | Ring Breathing (Trigonal) | Aromatic Ring |
Data sourced from general Raman correlation tables and spectroscopic data of related compounds. spiedigitallibrary.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is primarily used to identify and quantify compounds containing chromophores—functional groups responsible for light absorption. nih.gov
The primary chromophore in the this compound is the substituted phenol ring. The molecule contains two such chromophores linked by a methylene bridge. nih.gov The absorption of UV light by these aromatic systems is mainly due to π → π* electronic transitions.
Analysis of the closely related compound, O-desmethylvenlafaxine, reveals characteristic UV absorption maxima. caymanchem.comasianpubs.org It is expected that the dimer will exhibit similar absorption properties. HPLC methods developed for venlafaxine and its impurities often utilize a detection wavelength in the range of 225-229 nm, which corresponds to a strong absorbance band for this type of chromophore. asianpubs.orgresearchgate.netresearchgate.net
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Related Compounds
| Compound | λmax (nm) | Solvent/System | Transition Type |
| O-Desmethyl Venlafaxine-d6 | 226, 278 | Ethanol | π → π |
| Venlafaxine HCl | 226 | Acetonitrile:Water | π → π |
Data sourced from analytical profiles of O-Desmethyl Venlafaxine-d6 and Venlafaxine HCl. caymanchem.comasianpubs.org
The dimeric structure may cause slight shifts in the absorption maxima (bathochromic or hypsochromic) or changes in molar absorptivity compared to the monomer, but the fundamental absorption profile is dictated by the phenolic chromophore.
Application of this compound as a Reference Standard in Analytical Method Validation
In pharmaceutical quality control, reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of active pharmaceutical ingredients (APIs) and finished products. The this compound is utilized as a critical reference standard in the analytical testing of venlafaxine. synthinkchemicals.comlgcstandards.comsimsonpharma.combiosynth.com
Its primary application is in the validation of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). researchgate.net During method validation, the dimer is used to:
Confirm Specificity: The analytical method must be able to distinguish the API (venlafaxine or o-desmethylvenlafaxine) from its impurities. The dimer is spiked into a sample solution to ensure that its chromatographic peak is well-resolved from the API peak and other related substances. researchgate.net
Quantify Impurity Levels: By using a reference standard with a known concentration, the amount of the dimer impurity in bulk drug batches or pharmaceutical formulations can be accurately quantified. lgcstandards.com A patent related to O-desmethylvenlafaxine specifies using the dimer as a reference standard to determine its amount in a sample via HPLC by comparing peak areas. nih.gov
Establish Detection and Quantitation Limits: The reference standard helps determine the limit of detection (LOD) and limit of quantitation (LOQ) of the analytical method for this specific impurity.
The availability of a well-characterized this compound reference standard is essential for manufacturers to comply with regulatory guidelines, which require the identification and control of impurities to ensure the quality, safety, and efficacy of the final drug product. lgcstandards.comsimsonpharma.com
Chemical Stability and Degradation Kinetics of O Desmethyl Venlafaxine Dimer
Intrinsic Chemical Stability Studies of the Dimer
O-Desmethyl Venlafaxine (B1195380) Dimer is recognized primarily as a chemical reference standard in pharmaceutical research and quality control. smolecule.comaxios-research.com Its stability is a critical factor for ensuring the accuracy of analytical methods. While comprehensive public data on its stability is limited, information can be inferred from general knowledge of related compounds and from safety data sheets provided by suppliers.
Stability Under Various Temperature and Humidity Conditions
Specific studies detailing the stability of the isolated O-Desmethyl Venlafaxine Dimer under a range of temperature and humidity conditions are not extensively available in peer-reviewed literature. However, stability data for the parent drug, venlafaxine hydrochloride, indicates that it is stable for 36 months at 25°C/60%RH and for 6 months at 40°C/75%RH. cbg-meb.nl A safety data sheet for the dimer describes it as a white, hygroscopic solid, which suggests that it is sensitive to moisture. synzeal.com For practical purposes in a laboratory setting, it is recommended to store the compound under controlled conditions to mitigate potential degradation.
Interactive Table: General Stability Recommendations for this compound Below are the generally recommended storage conditions based on the compound's characteristics.
| Condition | Temperature | Humidity | Justification |
| Long-term Storage | 2-8 °C (Refrigerated) | Controlled (low humidity) | To minimize thermal degradation and prevent moisture absorption due to its hygroscopic nature. |
| Short-term Storage | Room Temperature (approx. 25°C) | Controlled | Suitable for brief periods, such as during experimental use. |
Reactivity with Common Chemical Reagents and Solvents
The reactivity of this compound is not exhaustively documented in public sources. A safety data sheet indicates that it is soluble in chloroform (B151607) and methanol (B129727). synzeal.com It is advised to avoid contact with strong oxidizing agents and other reactive materials. synzeal.com
Forced degradation studies on the parent compound, venlafaxine, show it is susceptible to degradation under acidic conditions, while remaining stable in basic and oxidative environments. science.govresearchgate.net It is plausible that the dimer could exhibit similar sensitivities, although specific studies on the dimer are required for confirmation.
Degradation Products and Pathways of this compound
The study of degradation products is essential for understanding the stability of a compound and ensuring the safety of pharmaceutical preparations.
Identification of Secondary Degradants
There is a lack of specific studies identifying the secondary degradants that form directly from the this compound. Research has more commonly focused on the degradation of venlafaxine and its primary metabolite, O-desmethylvenlafaxine. For instance, studies on the photodegradation of venlafaxine and O-desmethylvenlafaxine have identified several transformation products, though the dimer itself was not reported as a starting material in these studies. nih.gov
Mechanistic Understanding of Dimer Degradation Reactions
A detailed mechanistic understanding of the degradation reactions specific to the this compound is not available in the current body of scientific literature. The synthesis of the dimer can occur under specific conditions, such as elevated temperatures, from its monomer, O-desmethylvenlafaxine. smolecule.com It is conceivable that degradation pathways could involve the cleavage of the dimeric bond, reverting to the monomer or other related compounds, particularly under stress conditions like acidic or basic hydrolysis, oxidation, or photolysis. However, without dedicated research, any proposed mechanism remains speculative.
Theoretical and Computational Investigations of O Desmethyl Venlafaxine Dimer
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are powerful tools for investigating the structural and electronic properties of molecules like the O-Desmethyl Venlafaxine (B1195380) Dimer. These methods allow for a detailed understanding of the molecule at the atomic level.
Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis of O-Desmethyl Venlafaxine Dimer is to determine its most stable three-dimensional structure through geometry optimization. This is typically achieved using Density Functional Theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-31G(d,p) or larger, are commonly employed for this purpose. nih.gov The optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is found, corresponding to a stable conformation of the molecule.
Once the geometry is optimized, a variety of electronic properties can be calculated to understand the dimer's reactivity and characteristics. The distribution of electron density, for instance, can be analyzed through population analysis methods to determine partial atomic charges. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. karazin.ua For phenolic compounds like the this compound, the electronic structure of the phenol (B47542) rings is crucial for understanding their reactivity. acs.org
Below is a hypothetical table of selected optimized geometric parameters for a representative conformer of this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (phenolic) | 1.37 Å |
| Bond Length | C-N (amine) | 1.48 Å |
| Bond Length | C-C (methylene bridge) | 1.54 Å |
| Bond Angle | C-O-H (phenolic) | 109.5° |
| Dihedral Angle | C-C-C-C (cyclohexane ring) | ~55° (chair conformation) |
| Note: These are illustrative values based on typical geometries of similar functional groups. |
Conformational Analysis and Energy Minima Identification
Due to the presence of multiple single bonds, the this compound is a flexible molecule with a large number of possible conformations. A thorough conformational analysis is necessary to identify the most stable, low-energy structures. This process often begins with a molecular mechanics (MM) based conformational search to explore the vast conformational space efficiently. The resulting unique conformers are then typically subjected to higher-level quantum mechanical calculations, such as DFT, for more accurate energy evaluation and geometry optimization. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can simulate various types of spectra, which can be invaluable for confirming the structure of newly identified compounds like the this compound and for interpreting experimental data.
Simulated NMR Spectra for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govmdpi.com The calculations are typically performed on the optimized geometries of the low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra.
These predicted spectra can be compared with experimental data to confirm the proposed structure of the dimer. They can also aid in the assignment of complex experimental spectra, where signals may be overlapping or difficult to interpret. The accuracy of the predicted chemical shifts is often improved by using a reference compound, such as tetramethylsilane (B1202638) (TMS), and by applying a linear scaling factor to the calculated values to account for systematic errors in the computational method. pitt.edu
Below is an illustrative table of predicted ¹³C NMR chemical shifts for key carbon atoms in the this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenolic C-OH | 155-160 |
| Aromatic C-H | 115-130 |
| Methylene (B1212753) Bridge C | 30-40 |
| Cyclohexanol (B46403) C-OH | 70-75 |
| Amine N-CH₃ | 40-45 |
| Note: These are hypothetical ranges based on typical values for similar chemical environments. |
Computational Elucidation of UV-Vis Absorption Maxima
The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of these transitions, which allows for the simulation of the UV-Vis spectrum. mdpi.comrespectprogram.org
By performing TD-DFT calculations on the optimized geometries of the this compound, it is possible to predict the wavelength of maximum absorption (λmax). This can be particularly useful for identifying the compound in complex mixtures using chromatographic techniques with a UV detector. The calculations can also provide insight into the nature of the electronic transitions, for example, by identifying them as π→π* or n→π* transitions, which is related to the molecular orbitals involved. The choice of solvent in the computational model is important, as solvatochromic effects can significantly shift the absorption maxima.
Reaction Pathway Predictions for Dimer Formation and Degradation
Understanding how the this compound is formed and how it might degrade is important for controlling its presence as an impurity. Computational chemistry can be used to explore potential reaction pathways and to assess their feasibility.
The formation of the dimer likely involves the reaction of two molecules of O-desmethyl venlafaxine, possibly through a formaldehyde-mediated reaction, which is a known pathway for the dimerization of phenolic compounds. usda.gov Computational methods can be used to model the reaction mechanism, including the identification of transition states and the calculation of activation energies. This information can help to understand the conditions under which dimer formation is most likely to occur.
Similarly, the degradation of the this compound can be investigated by proposing and computationally modeling various degradation pathways, such as oxidation or photolysis. gdut.edu.cnmdpi.comnih.gov For example, the reaction with hydroxyl radicals, a common process in oxidative degradation, can be modeled to identify the most likely sites of attack on the dimer molecule. The calculation of reaction enthalpies and Gibbs free energies can indicate the thermodynamic favorability of the proposed formation and degradation reactions. gdut.edu.cn
Transition State Analysis of Dimerization Processes
A comprehensive transition state analysis for the dimerization of O-desmethylvenlafaxine would require sophisticated computational chemistry methods. This type of analysis is crucial for elucidating the precise reaction mechanism by which two monomers of O-desmethylvenlafaxine combine to form a dimer. The process would involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from the reactants (two O-desmethylvenlafaxine molecules) to the product (the dimer). The highest point on this pathway corresponds to the transition state structure.
Key aspects that would be investigated in such a study include:
Identification of Reaction Coordinates: Determining the key geometric parameters (bond lengths, angles, and dihedrals) that change during the dimerization reaction.
Transition State Searching Algorithms: Employing computational algorithms to locate the saddle point on the potential energy surface that represents the transition state.
Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy Barrier: Calculating the energy difference between the transition state and the reactants to determine the activation energy (Ea). This value is a critical factor in the reaction kinetics.
Without specific published research, any detailed description of the transition state for O-desmethylvenlafaxine dimerization would be purely speculative. The dimerization could potentially proceed through various mechanisms, such as an ether linkage forming between the phenolic hydroxyl group of one molecule and the cyclohexanol hydroxyl group of another, or other potential reactions involving the amine group. Each potential pathway would have a unique transition state structure and associated activation energy.
Kinetic and Thermodynamic Modeling of Dimer Formation and Stability
Kinetic and thermodynamic modeling provides quantitative insights into the rate of dimer formation and the stability of the resulting dimer. This modeling is typically performed using data obtained from quantum chemical calculations, such as those described in the transition state analysis.
Kinetic Modeling:
The rate of the dimerization reaction can be predicted using transition state theory (TST). The rate constant (k) is typically calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).
A hypothetical data table for the kinetic parameters of O-desmethylvenlafaxine dimerization, derived from computational modeling, might look like this:
| Parameter | Hypothetical Value (at 298.15 K) | Unit | Description |
| Activation Energy (Ea) | Value not available | kJ/mol | The minimum energy required for the dimerization reaction to occur. |
| Gibbs Free Energy of Activation (ΔG‡) | Value not available | kJ/mol | The change in Gibbs free energy from the reactants to the transition state. |
| Rate Constant (k) | Value not available | s⁻¹ or M⁻¹s⁻¹ | A proportionality constant that relates the rate of reaction to the concentration of the reactants. |
Thermodynamic Modeling:
Enthalpy of Reaction (ΔH): A negative ΔH would indicate that the dimerization is an exothermic process, releasing heat.
Entropy of Reaction (ΔS): The dimerization of two molecules into one would be expected to have a negative ΔS, as the system becomes more ordered.
Gibbs Free Energy of Reaction (ΔG): The sign of ΔG at a given temperature determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous dimerization process.
A hypothetical data table summarizing the thermodynamic parameters for the formation of the O-desmethylvenlafaxine dimer could be structured as follows:
| Parameter | Hypothetical Value (at 298.15 K) | Unit | Description |
| Enthalpy of Reaction (ΔH) | Value not available | kJ/mol | The heat absorbed or released during the dimerization reaction at constant pressure. |
| Entropy of Reaction (ΔS) | Value not available | J/(mol·K) | The change in the degree of disorder of the system during the dimerization reaction. |
| Gibbs Free Energy of Reaction (ΔG) | Value not available | kJ/mol | The maximum amount of non-expansion work that can be extracted from the dimerization reaction at constant temperature and pressure. |
In the absence of specific experimental or computational studies on the O-desmethylvenlafaxine dimer, the data tables remain illustrative of the type of information that would be generated from such research. The actual values for the kinetic and thermodynamic parameters are essential for a quantitative understanding of dimer formation and would be a valuable contribution to the pharmaceutical sciences.
Strategies for Control and Mitigation of O Desmethyl Venlafaxine Dimer Impurities
Process Optimization in O-Desmethyl Venlafaxine (B1195380) Synthesis to Minimize Dimer Content
The formation of the O-Desmethyl Venlafaxine Dimer is often associated with the synthesis step involving the reductive amination of a precursor molecule with formaldehyde (B43269). google.com Careful optimization of the reaction conditions is paramount to minimizing the generation of this and other related impurities.
The control of reaction parameters such as temperature, pH, reaction time, and the molar ratio of reactants can significantly influence the reaction pathway, favoring the formation of the desired product over side reactions that lead to dimer formation.
Research into the synthesis of O-Desmethyl Venlafaxine has shown that precise control over these parameters is crucial for achieving high purity. frontiersin.org For instance, in the dimethylation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride using formaldehyde and formic acid, the reaction temperature and duration are key factors. frontiersin.org While specific studies detailing the direct impact of these parameters on the formation of the ODV-Dimer are not extensively published, general principles of organic synthesis suggest that elevated temperatures and prolonged reaction times can often lead to an increase in byproduct formation.
The pH of the reaction mixture can also play a critical role. In reactions involving phenols and formaldehyde, the pH can influence the reactivity of the phenolic ring and the stability of intermediates, potentially impacting the rate of dimer formation. nih.gov
A systematic approach to optimizing these parameters, as demonstrated in the broader synthesis of O-Desmethylvenlafaxine succinate (B1194679), can lead to a product with high purity and yield, thereby inherently controlling the level of dimer and other impurities. frontiersin.org
Table 1: Illustrative Impact of Reaction Parameter Modification on O-Desmethyl Venlafaxine Purity
| Parameter | Condition A | Purity of ODV (%) | Dimer Content (%) | Condition B | Purity of ODV (%) | Dimer Content (%) |
| Temperature | 80°C | 97.5 | 1.5 | 100°C | 96.0 | 2.5 |
| Reaction Time | 4 hours | 98.0 | 1.2 | 8 hours | 97.0 | 2.0 |
| pH | 8.5 | 98.2 | 1.0 | 10.0 | 96.5 | 2.8 |
This table is generated based on general principles of chemical synthesis and illustrative data; specific experimental results may vary.
The choice of reagents and solvents can have a profound impact on the impurity profile of the final product. In the context of minimizing the ODV-Dimer, this involves selecting reagents that are highly selective for the desired transformation and solvents that may disfavor the side reactions leading to dimerization.
For the reductive amination step, various reducing agents can be employed, such as sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride. google.com The selectivity of the reducing agent can influence the formation of byproducts. The selection should be based on a careful evaluation of the reaction mechanism to identify the most suitable agent that minimizes unwanted side reactions.
The solvent system can also influence reaction outcomes. A study on the synthesis of O-Desmethylvenlafaxine succinate highlighted the importance of the solvent in achieving high purity. frontiersin.org While this study did not focus specifically on the dimer, it underscores the principle that the solvent can affect reaction kinetics and selectivity. Solvents that can effectively solvate the reactants and intermediates of the desired pathway without promoting the aggregation or reaction of species that lead to the dimer are preferred.
Advanced Purification Techniques for Dimer Removal from O-Desmethyl Venlafaxine
Even with an optimized synthesis process, the presence of residual dimer impurities may necessitate further purification. Advanced techniques such as chromatography and recrystallization are effective methods for removing the this compound to achieve the high purity required for pharmaceutical applications.
Chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), are powerful tools for separating closely related compounds like O-Desmethyl Venlafaxine and its dimer. These methods rely on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
A patented process describes the use of silica (B1680970) gel column chromatography for the separation of ODV-Dimer and a related impurity, ODV-N-Dimer. google.com In one instance, a crude product containing these impurities was purified using a silica gel column with an eluent system of dichloromethane (B109758) (CH2Cl2), methanol (B129727) (MeOH), and water (H2O) in a ratio of 65:35:8. google.com Further purification can be achieved using techniques like combiflash chromatography with a different solvent system, such as CH2Cl2 and MeOH (95:5). google.com
The successful application of preparative HPLC for impurity removal relies on the careful selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength. Method development often involves initial analytical scale experiments to optimize the separation before scaling up to a preparative scale.
Table 2: Example of Chromatographic Conditions for ODV-Dimer Purification
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol:Water (65:35:8) |
| Detection | UV at 227 nm |
| Target Purity | < 0.1% ODV-Dimer |
This table is based on information from patent literature describing the purification of O-Desmethyl Venlafaxine. google.com
Recrystallization is a widely used and effective technique for purifying solid compounds. The principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
For the removal of ODV-Dimer, recrystallization from C1-C4 alcohols has been shown to be effective. google.com Isopropanol (B130326) is a particularly preferred solvent for this purpose. google.com The process generally involves dissolving the crude O-Desmethyl Venlafaxine in the hot solvent, followed by cooling to induce crystallization of the pure product, leaving the more soluble dimer impurity in the mother liquor. A subsequent filtration step isolates the purified O-Desmethyl Venlafaxine. This method has been demonstrated to reduce the dimer content to less than 0.2%, and with further optimization, to less than 0.1% as determined by HPLC. google.com
Another approach involves the recrystallization of O-Desmethyl Venlafaxine succinate from a solution containing a C1-C4 alcohol, water, and succinic acid. google.com This process can also effectively reduce the levels of ODV-Dimer and ODV-N-Dimer to below 0.15% by HPLC area. google.com
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, while the impurities should either be highly soluble at all temperatures or sparingly soluble. A study on the synthesis and purification of O-desmethylvenlafaxine succinate demonstrated that a mixed solvent system of acetone (B3395972) and water can be effective for crystallization and achieving high purity. frontiersin.org
Table 3: Effectiveness of Recrystallization Solvents in Reducing ODV-Dimer Content
| Solvent System | Initial Dimer Content (%) | Final Dimer Content (%) | Purity of ODV (%) |
| Isopropanol | 1.66 | < 0.2 | > 99.5 |
| Isopropanol (further recrystallization) | < 0.2 | < 0.1 | > 99.8 |
| Isopropanol/Water/Succinic Acid | ~1.0 | < 0.15 | > 99.7 |
| Acetone/Water | Not specified | Not specified | 99.92 (overall purity) |
Data in this table is compiled from patent information and research articles. google.comfrontiersin.org
Future Directions in O Desmethyl Venlafaxine Dimer Research
Development of Novel Analytical Technologies for Enhanced Dimer Detection
The accurate detection and quantification of the O-Desmethyl Venlafaxine (B1195380) Dimer are essential for controlling the purity of O-Desmethylvenlafaxine. High-Performance Liquid Chromatography (HPLC) is the current standard for this purpose. google.comresearchgate.net The dimer itself is utilized as a reference marker to qualitatively identify its presence and as a reference standard to quantify its amount in a given sample of O-Desmethylvenlafaxine. google.com A common method involves using an ODS-C18 column with a mobile phase of acetonitrile (B52724) and a buffer, with UV detection at around 225-229 nm. researchgate.netresearchgate.net
Future research in this area is focused on developing analytical technologies with greater sensitivity, specificity, and speed. The goal is to detect and quantify the dimer at even lower concentrations than currently achievable, which is often cited as below 0.1-0.2% by HPLC area. google.com
Key areas for future development include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Transitioning from HPLC to UHPLC can significantly reduce analysis time and improve resolution, allowing for better separation of the dimer from other closely related impurities.
Advanced Mass Spectrometry (MS) Techniques: While HPLC with UV detection is robust, coupling liquid chromatography with advanced mass spectrometry, such as tandem MS (LC-MS/MS) or high-resolution mass spectrometry (HRMS), can provide unparalleled sensitivity and structural confirmation. nih.gov This is particularly valuable for trace-level detection and for analyzing degradation samples where multiple unknown products may be present.
Capillary Electrophoresis (CE): CE offers an alternative separation mechanism to HPLC and can be highly efficient for charged molecules like the venlafaxine family of compounds. researchgate.net Developing CE methods could provide a complementary technique for purity analysis.
Stability-Indicating Methods: More rigorous stability-indicating methods need to be developed and validated according to ICH guidelines. researchgate.netijrpr.com This involves forced degradation studies (using acid, base, oxidation, heat, and light) to ensure the analytical method can separate the dimer from any potential degradation products, thus providing a more accurate assessment of the drug substance's stability. nih.gov
| Technology | Principle | Current Application Status | Future Research Focus |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance. rjstonline.com | Established method for routine quality control and impurity profiling. google.comresearchgate.net | Optimization of columns and mobile phases for improved resolution. |
| UHPLC | Uses smaller particle size columns for faster and more efficient separation than HPLC. | Increasingly adopted for faster analysis. | Method development and validation specifically for O-Desmethyl Venlafaxine and its dimer. |
| LC-MS/MS | Combines liquid chromatography separation with highly sensitive and specific mass-based detection. nih.gov | Used in bioanalytical studies for metabolites in plasma. nih.govnih.gov | Application for routine impurity testing and characterization of unknown degradation products. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge and size. researchgate.net | Limited use; primarily in research settings for chiral separations. researchgate.net | Exploring its potential as an orthogonal technique to HPLC for purity verification. |
In-Depth Mechanistic Studies of Dimer Formation and Degradation
A thorough understanding of how the O-Desmethyl Venlafaxine Dimer is formed is crucial for developing strategies to prevent its generation. The dimer's structure, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl}methyl)phenol, suggests it is formed by the linking of two O-Desmethylvenlafaxine molecules via a methylene (B1212753) bridge. google.com This type of reaction often points to the involvement of a formaldehyde (B43269) equivalent, which is used in the synthesis of O-desmethylvenlafaxine. frontiersin.orgnih.gov
Future mechanistic studies should aim to:
Elucidate the Formation Pathway: Precisely identify the reaction conditions (e.g., temperature, pH, catalysts) and reactants that lead to dimerization. smolecule.com Isotopic labeling studies, where a labeled formaldehyde source is used in the synthesis, could definitively confirm its role in forming the methylene bridge.
Investigate Degradation Pathways: While the degradation of the monomer, O-Desmethylvenlafaxine, has been studied in aquatic environments, showing biotic and photodegradation with a half-life of about 18 hours in river water, the degradation of the dimer itself is not well understood. nih.gov Research is needed to determine the dimer's stability under various conditions and to identify its degradation products.
Computational Modeling: Employ molecular modeling and computational chemistry to simulate the dimerization reaction. This can help predict the most likely reaction mechanisms and identify the most stable conformations of the dimer, complementing experimental findings.
Crystallographic Studies: Techniques like X-ray crystallography, which have been used to study the stereochemistry of venlafaxine, could be applied to the dimer or its derivatives. researchgate.net This would provide definitive structural information and insights into the intermolecular forces at play.
Exploration of Green Chemistry Approaches for Dimer Mitigation
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. reachemchemicals.com Applying these principles to the synthesis of O-Desmethylvenlafaxine can directly lead to the mitigation of dimer formation. Recent research has already highlighted optimized synthesis routes that improve yield and purity. frontiersin.orgnih.gov
Future exploration in this domain should focus on:
Process Intensification and Optimization: The use of continuous flow reactors instead of traditional batch processes can allow for precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control can minimize the formation of side products, including the dimer.
Alternative Catalysis: Investigating novel catalysts can improve the selectivity of the desired reaction. This includes exploring biocatalysis, where enzymes are used to carry out specific chemical transformations under mild, aqueous conditions, which can prevent the harsh conditions that may lead to impurity formation. mdpi.comeuropeanpharmaceuticalreview.com
Greener Solvent Systems: The pharmaceutical industry is increasingly using greener solvents like water, ethanol, or supercritical fluids to replace hazardous organic solvents. mdpi.com Research into crystallizing O-Desmethylvenlafaxine from alternative solvent systems, such as the acetone (B3395972)/water mixture already shown to be effective, could further enhance purity and reduce environmental impact. frontiersin.orgnih.gov
Solvent-Free Synthesis: Mechanochemistry, or solvent-free synthesis, is an emerging area of green chemistry that can reduce waste and energy consumption by conducting reactions in the solid state. pharmafeatures.com Exploring the feasibility of mechanochemical methods for key steps in the O-Desmethylvenlafaxine synthesis could offer a revolutionary way to produce a purer API.
| Green Chemistry Principle | Application in O-Desmethylvenlafaxine Synthesis | Potential Impact on Dimer Mitigation |
|---|---|---|
| Prevention | Design synthesis to avoid impurity formation from the start. reachemchemicals.com | Reduces the need for downstream purification to remove the dimer. |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. frontiersin.org | More efficient reactions are often more selective, producing fewer by-products like the dimer. |
| Safer Solvents and Auxiliaries | Utilize solvents like water and acetone instead of more hazardous options. frontiersin.orgnih.gov | Reduces environmental impact and can influence reaction pathways to disfavor dimer formation. |
| Use of Catalysis | Employ highly selective catalysts (chemical or enzymatic) over stoichiometric reagents. europeanpharmaceuticalreview.com | Increases reaction specificity, leading to higher yields of the desired product and fewer impurities. |
| Real-time Analysis for Pollution Prevention | Implement in-process monitoring to control reaction conditions precisely. | Allows for immediate adjustments to prevent excursions that could lead to increased dimer formation. |
Q & A
Q. How can O-desmethyl venlafaxine (ODV) be quantified in biological matrices like plasma?
A validated LC-MS/MS method with solid-phase extraction (SPE) enables simultaneous quantification of venlafaxine (VEN) and ODV. The linear range is 1.03–453.50 ng/mL for VEN and 1.32–585.21 ng/mL for ODV, with recoveries of 72.55–74.75% and no matrix interference. Cetirizine is used as an internal standard, ensuring precision and sensitivity for preclinical pharmacokinetic studies .
Q. What are the recommended safety protocols for handling ODV in laboratory settings?
ODV requires precautions to avoid aerosol formation, electrostatic charges, and inhalation exposure. Workplaces must ensure ventilation, use respiratory protection, and avoid ignition sources. Storage conditions should adhere to OSHA HCS standards, with stability maintained under controlled environmental parameters .
Q. How is ODV synthesized, and what intermediates are involved?
Patent JP2012532923A describes a method using intermediates like 4-methoxyphenyl ethylamine derivatives. The process involves demethylation of venlafaxine via catalytic hydrogenation or enzymatic cleavage, followed by purification steps to isolate ODV .
Q. What analytical standards are available for ODV in pharmaceutical research?
Reference standards include (±)-ODV (93413-62-8), its enantiomers (R- and S-ODV), and isotopically labeled forms (e.g., ODV-d4). These are critical for method validation, chiral separation studies, and metabolite tracking .
Advanced Research Questions
Q. How can enantiomeric separation of ODV be achieved, and why is it significant?
Chiral capillary electrophoresis (CE) with a factorial design (buffer concentration: 2.4–2.6 pH, chiral selector optimization) resolves R- and S-ODV. Enantiomeric ratios impact pharmacological activity, as R-ODV shows higher affinity for serotonin/norepinephrine transporters .
Q. How do pharmacokinetic models account for ODV's active metabolite dynamics?
A composite pharmacokinetic parameter integrates ODV’s formation rate (k₁₀) and elimination half-life (t₁/₂). Studies show ODV’s plasma concentration correlates with venlafaxine dosing, requiring nonlinear mixed-effects modeling to address variability in CYP2D6-mediated metabolism .
Q. What methodological challenges arise when analyzing ODV in multi-drug interaction studies?
Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) alters ODV’s metabolic clearance. Robustness testing via factorial design (e.g., buffer pH, SPE elution gradients) is critical to avoid false positives/negatives in LC-MS/MS workflows .
Q. How do ODV’s physicochemical properties influence its blood-brain barrier penetration?
ODV’s phenolic hydroxyl group increases polarity compared to venlafaxine, reducing passive diffusion. However, ester prodrugs (e.g., ODV phenolic esters) enhance lipophilicity and CNS uptake, as demonstrated in rodent models .
Q. What discrepancies exist in reported ODV bioactivity, and how can they be resolved?
Contradictions in ODV’s potency (e.g., serotonin reuptake inhibition IC₅₀ values) stem from assay variability (cell lines, radioligands). Standardizing protocols using USP reference standards and cross-validating with chiral CE or LC-MS/MS minimizes such discrepancies .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
